2-(4-Methylphenyl)propionamide
Overview
Description
2-(4-Methylphenyl)propionamide, also known as 4-Methyl-2-phenylbutyramide or 4-Methyl-2-phenylbutanamide, is a chemical compound that belongs to the class of amides. It has been studied for its various properties and applications in scientific research.
Scientific Research Applications
Anti-Inflammatory Activity
2-(4-Methylphenyl)propionamide derivatives have shown promising results in anti-inflammatory applications. For instance, N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, when condensed with various active hydrogen-containing compounds, demonstrated potent anti-inflammatory activity, particularly the compounds with pyrrolidine, phthalimide, and hydrazine (Rajasekaran, Sivakumar, & Jayakar, 1999).
Pesticide Chemistry
In the field of agriculture and pesticide chemistry, 2-(4-Methylphenyl)propionamide has been studied for its interactions with other chemicals. A study on the combination of different herbicides revealed the formation of an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, indicating complex chemical interactions in soil environments (Bartha, 1969).
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-(4-Methylphenyl)propionamide has been utilized for β-arylation processes. A study demonstrated the arylation at the β-methyl position of a 2,2-disubstituted propionamide with organozinc reagents, highlighting the potential for creating complex organic compounds (Shang, Ilies, Matsumoto, & Nakamura, 2013).
Structural Studies
The compound's structure has been examined for its interaction with other substances. X-ray structures and computational studies have been conducted to understand the properties and potential applications of various cathinones, including 2-(4-Methylphenyl)propionamide derivatives (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antimicrobial Research
Research has also explored the antimicrobial potential of 2-(4-Methylphenyl)propionamide derivatives. Microwave-assisted synthesis of certain derivatives exhibited selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
properties
IUPAC Name |
2-(4-methylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSHKNFXKQRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)propionamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.